5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole
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Overview
Description
5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with specific methyl and prop-2-enyl substitutions, which may confer unique chemical and biological properties.
Mechanism of Action
Target of Action
5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is a type of organic compound Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that the substitution pattern around the nucleus of benzimidazoles can influence their mechanisms of action .
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways, contributing to their diverse anticancer activities .
Pharmacokinetics
The compound’s molecular properties such as its molar refractivity, molar volume, surface tension, and hydrophobic parameter calculation reference value (xlogp) are known .
Result of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including anticancer .
Action Environment
It is known that the compound should be stored in a sealed container in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other carbonyl compounds. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize yield and purity. Catalysts such as palladium or other transition metals may be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .
Scientific Research Applications
5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A natural derivative and a component of vitamin B12.
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
1H-Benzimidazole: The parent compound with broad pharmacological activities.
Uniqueness: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is unique due to its specific substitutions, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8H,1,7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRQINWSZZITFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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